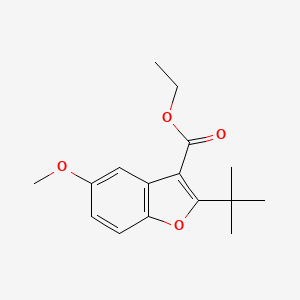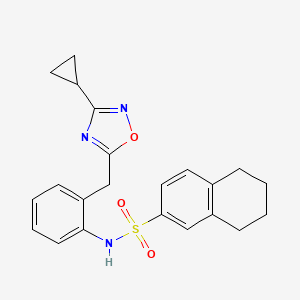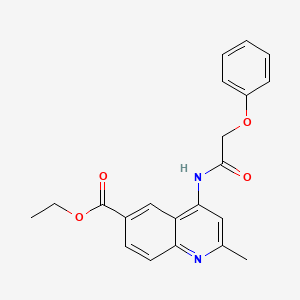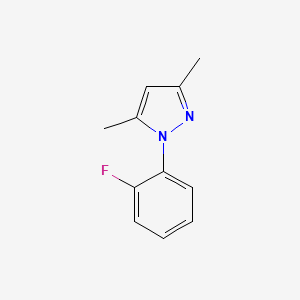![molecular formula C22H16ClFN2O2 B2979791 3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine CAS No. 716375-35-8](/img/structure/B2979791.png)
3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indolizine, which is a five-membered nitrogen-containing heterocyclic compound.
Wissenschaftliche Forschungsanwendungen
Near-Infrared (NIR) Emissive Dyes
A study by Rathnamalala et al. (2019) introduced a NIR II emissive dye synthesized through C-H bond functionalization, a method potentially applicable to the synthesis or functionalization of 3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine for applications in NIR imaging or as a fluorescent probe in biomedical research. The development of NIR emissive materials is crucial for deep-tissue imaging due to their ability to penetrate biological tissues more effectively than visible light (Rathnamalala et al., 2019).
Synthesis of Nitroindolizines
Research by Babaev et al. (1995) explores synthetic pathways to nitroindolizines, which could be relevant to the synthesis or derivatization of the compound . Understanding these synthetic routes can provide insight into the chemical reactivity and potential applications of indolizine derivatives in developing biologically active compounds or materials with unique electronic properties (Babaev et al., 1995).
Fluorescence-Based Technologies
Park et al. (2015) reported on the development of a new class of fluorophores, indolizino[3,2-c]quinolines, via oxidative Pictet-Spengler cyclization, showcasing the potential of indolizine derivatives in fluorescence-based technologies. This indicates that derivatives such as this compound could be explored for their optical properties and applications in developing fluorescent probes or materials for sensing and imaging applications (Park et al., 2015).
Antimicrobial and Antitumor Activity
Studies on halogenated indolizine derivatives have explored their potential antimicrobial and antitumor activities, suggesting that modifications on the indolizine core can lead to compounds with significant biological activities. For instance, research on fluorine-containing indole-2,3-dione derivatives has shown promising antibacterial properties, indicating that similar structural motifs in compounds like this compound could be investigated for their pharmacological potential (Joshi et al., 1981).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in the biological activities mentioned above . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being affected.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects would be diverse and dependent on the specific target and biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine. For instance, it is known that the compound should be stored at 2-8°C and is sensitive to moisture . Furthermore, it should be kept away from strong oxidizing agents and acids . These factors can affect the compound’s stability and, consequently, its efficacy.
Eigenschaften
IUPAC Name |
3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O2/c23-19-10-6-11-20(24)21(19)18(14-26(27)28)22-17(15-7-2-1-3-8-15)13-16-9-4-5-12-25(16)22/h1-13,18H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJRLIHWTWYNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(C[N+](=O)[O-])C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B2979713.png)

![Tert-butyl 3-[(prop-2-enoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2979715.png)







![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2979730.png)
